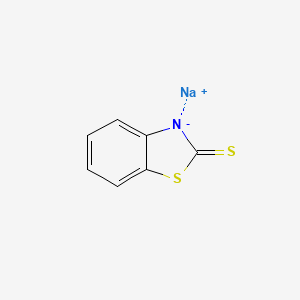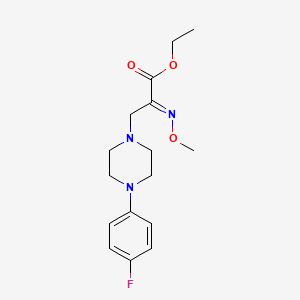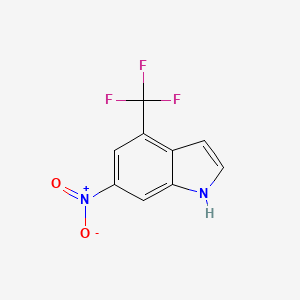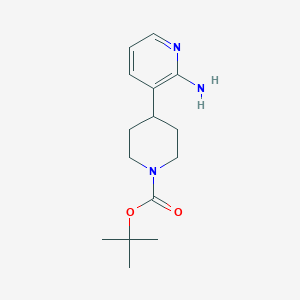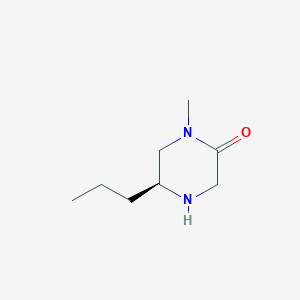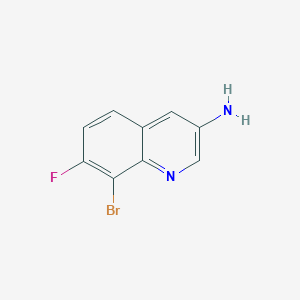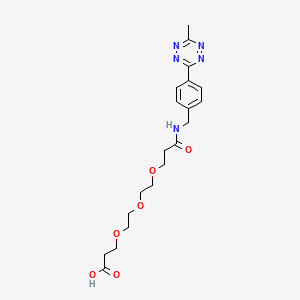
Methyltetrazine-amino-PEG3-CH2CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-amino-PEG3-CH2CH2COOH is a compound that combines a methyltetrazine moiety with a polyethylene glycol (PEG) linker and a carboxylic acid functional group. This compound is known for its bioorthogonal properties, making it highly valuable in various scientific applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-amino-PEG3-CH2CH2COOH typically involves the following steps:
Formation of Methyltetrazine: The methyltetrazine moiety is synthesized through a series of reactions starting from commercially available precursors. This often involves the formation of a tetrazine ring through cycloaddition reactions.
PEG Linker Attachment: The PEG3 linker is then attached to the methyltetrazine moiety through amide bond formation. This step requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate the carboxylic acid group on the PEG linker.
Introduction of Carboxylic Acid Group: Finally, the carboxylic acid group is introduced at the end of the PEG linker through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amino-PEG3-CH2CH2COOH undergoes various chemical reactions, including:
Bioorthogonal Reactions: The methyltetrazine moiety is known for its ability to participate in bioorthogonal reactions, particularly the inverse electron demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO) derivatives.
Substitution Reactions: The amino group on the PEG linker can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Substitution Reactions: These reactions may require the use of electrophiles such as alkyl halides or acyl chlorides, along with appropriate bases or catalysts.
Major Products Formed
Bioorthogonal Conjugates: The primary products formed from the IEDDA reaction are bioorthogonal conjugates, which are valuable for imaging and labeling applications.
Substituted Derivatives: Substitution reactions yield various substituted derivatives of this compound, depending on the electrophile used.
Scientific Research Applications
Methyltetrazine-amino-PEG3-CH2CH2COOH has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of Methyltetrazine-amino-PEG3-CH2CH2COOH involves its participation in bioorthogonal reactions. The methyltetrazine moiety reacts with TCO derivatives through the IEDDA reaction, forming stable covalent bonds. This reaction is highly selective and occurs rapidly under physiological conditions, making it ideal for in vivo applications . The PEG linker enhances the solubility and biocompatibility of the compound, while the carboxylic acid group allows for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Methyltetrazine-PEG3-amine: Similar to Methyltetrazine-amino-PEG3-CH2CH2COOH but lacks the carboxylic acid group.
Methyltetrazine-amido-PEG3-DBCO: Contains a dibenzocyclooctyne (DBCO) group instead of the carboxylic acid group.
Uniqueness
This compound is unique due to its combination of a methyltetrazine moiety, a PEG3 linker, and a carboxylic acid group. This combination provides the compound with enhanced solubility, biocompatibility, and the ability to participate in bioorthogonal reactions, making it highly versatile for various scientific applications .
Properties
Molecular Formula |
C20H27N5O6 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H27N5O6/c1-15-22-24-20(25-23-15)17-4-2-16(3-5-17)14-21-18(26)6-8-29-10-12-31-13-11-30-9-7-19(27)28/h2-5H,6-14H2,1H3,(H,21,26)(H,27,28) |
InChI Key |
HURINZSTZUOZTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-7-methyl-4-azaspiro[2.4]heptane](/img/structure/B14034722.png)

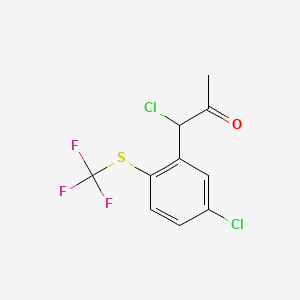
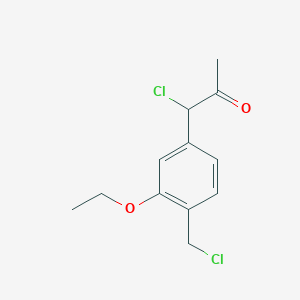
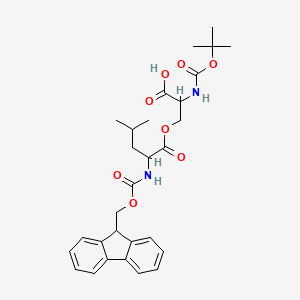
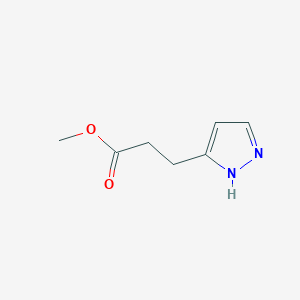

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]hexanoic acid](/img/structure/B14034756.png)
